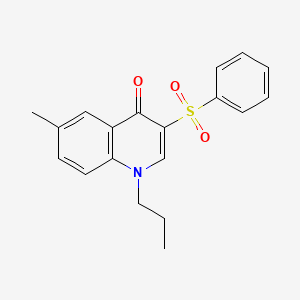

3-(苯磺酰基)-6-甲基-1-丙基-1,4-二氢喹啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .

Synthesis Analysis

Benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride is characterized by a benzene ring attached to a sulfonyl group (SO2Cl). The sulfonyl group is a good leaving group, making benzenesulfonyl chloride highly reactive towards nucleophiles .

Chemical Reactions Analysis

Benzenesulfonyl chloride exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .

Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a colorless liquid with a pungent odor . It has a melting point of 13-15 °C and a boiling point of 251-252 °C . It is soluble in alcohol and insoluble in cold water .

科学研究应用

抗癌潜力

具有 1,2,3,4-四氢异喹啉结构的化合物,类似于 3-(苯磺酰基)-6-甲基-1-丙基-1,4-二氢喹啉-4-酮,已显示出有希望的抗癌特性。Redda 等人(2010 年)的一项研究合成了保留四氢异喹啉部分的类似物,并评估了它们对乳腺癌细胞系的体外抗癌活性。这些化合物表现出有效的细胞毒性,表明它们作为抗癌剂的潜力 (Redda、Gangapuram 和 Ardley,2010)。

非线性光学特性

已探索与 3-(苯磺酰基)-6-甲基-1-丙基-1,4-二氢喹啉-4-酮相关的化合物的非线性光学 (NLO) 特性。Ruanwas 等人(2010 年)研究了 2-[(E)-2-(4-乙氧基苯基)乙烯基]-1-甲基喹啉鎓 4-取代苯磺酸盐化合物的 NLO 吸收。一些样品显示出光限制应用的潜力,突出了苯磺酰基取代化合物在光子技术中的多功能性 (Ruanwas 等,2010)。

抗寄生虫活性

已研究 1,2,3,4-四氢喹啉的衍生物(例如 3-(苯磺酰基)-6-甲基-1-丙基-1,4-二氢喹啉-4-酮)的抗寄生虫活性。Pagliero 等人(2010 年)合成了新的 1-苯磺酰基-2-甲基-1,2,3,4-四氢喹啉衍生物,并筛选了它们对克氏锥虫和恶性疟原虫的活性。一些化合物表现出有趣的活性,细胞毒性低,表明具有作为抗寄生虫剂的潜力 (Pagliero、Lusvarghi、Pierini、Brun 和 Mazzieri,2010)。

作用机制

Mode of Action

Based on its structural similarity to other benzenesulfonyl derivatives, it can be hypothesized that it might undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzenesulfonyl derivatives have been reported to be involved in various biochemical pathways, including those related to the synthesis of tetrapyrroles

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Benzenesulfonyl derivatives have been reported to exhibit various biological activities, including inhibitory activity against human neutrophil elastase

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of benzenesulfonyl derivatives can be affected by the acidity or basicity of the environment

安全和危害

属性

IUPAC Name |

3-(benzenesulfonyl)-6-methyl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-3-11-20-13-18(24(22,23)15-7-5-4-6-8-15)19(21)16-12-14(2)9-10-17(16)20/h4-10,12-13H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCBRJGKLIBZCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-phenyltetrahydro-2H-pyran-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2929620.png)

![2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride](/img/structure/B2929621.png)

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929624.png)

![7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2929629.png)

![2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)